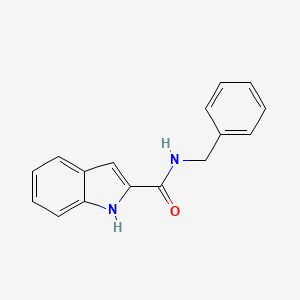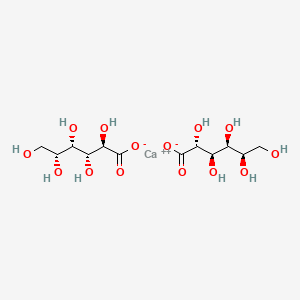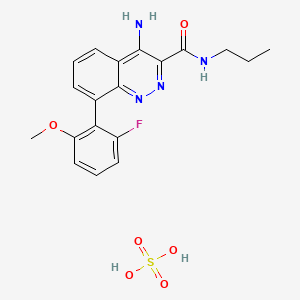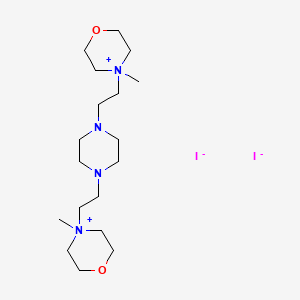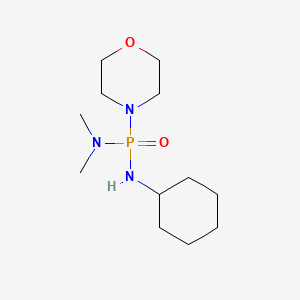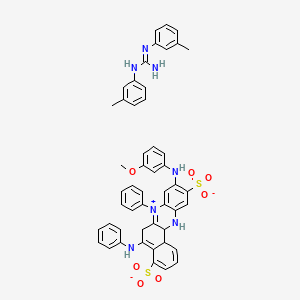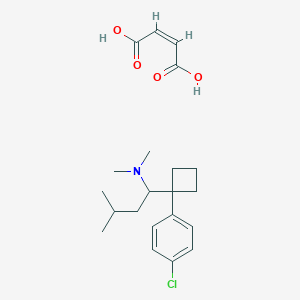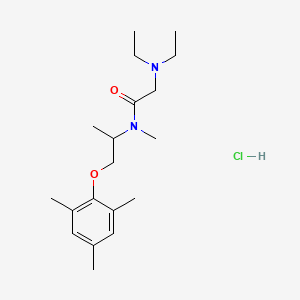
2-(Diethylamino)-N-(1-mesityloxy-2-propyl)-N-methylacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DOWLEX™ 2047G Polyethylene Resin is a linear low-density polyethylene designed for high-performance stretch films. It offers excellent tear, impact, and toughness resistance, making it suitable for various applications such as cast stretch wrap film, hygiene breathable backsheet film, hygiene non-breathable backsheet film, apertured film topsheet, artificial turf yarn, baby and adult incontinence diapers, feminine hygiene articles, and fibrillated tape yarns .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DOWLEX™ 2047G Polyethylene Resin is produced using INSITE™ Technology from Dow. This technology involves the polymerization of ethylene with alpha-olefins using metallocene catalysts. The polymerization process is carried out under controlled conditions to achieve the desired molecular weight distribution and density .
Industrial Production Methods
The industrial production of DOWLEX™ 2047G involves the use of high-pressure reactors and advanced catalyst systems. The polymerization process is optimized to ensure high productivity and consistent product quality. The resin is then processed into pellets, which can be further extruded into films or other forms .
Analyse Chemischer Reaktionen
Types of Reactions
DOWLEX™ 2047G Polyethylene Resin primarily undergoes physical transformations rather than chemical reactions. it can participate in oxidation reactions under extreme conditions, leading to the formation of carbonyl and hydroxyl groups on the polymer chain .
Common Reagents and Conditions
Oxidation reactions of polyethylene typically involve the use of oxygen or ozone at elevated temperatures. The presence of catalysts such as transition metal salts can accelerate the oxidation process .
Major Products Formed
The major products formed from the oxidation of DOWLEX™ 2047G include carbonyl compounds (e.g., aldehydes and ketones) and hydroxyl compounds (e.g., alcohols). These functional groups can affect the mechanical properties and stability of the polymer .
Wissenschaftliche Forschungsanwendungen
DOWLEX™ 2047G Polyethylene Resin has a wide range of scientific research applications:
Chemistry: Used as a model polymer for studying the effects of molecular weight distribution and branching on polymer properties.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in the production of medical films and packaging materials that require high tear and impact resistance.
Industry: Applied in the manufacturing of high-performance stretch films, hygiene products, and artificial turf yarns
Wirkmechanismus
The primary mechanism by which DOWLEX™ 2047G Polyethylene Resin exerts its effects is through its physical properties. The linear low-density structure provides a balance of flexibility and strength, allowing it to withstand mechanical stress and deformation. The molecular targets and pathways involved are related to the polymer’s ability to form strong intermolecular interactions and resist external forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DOWLEX™ 2045G Polyethylene Resin: Similar in composition but designed for a wider variety of industrial and consumer films with a unique combination of toughness, tear resistance, and processability.
DOWLEX™ 2036P Polyethylene Resin: A linear low-density polyethylene that enables balanced tear and release properties, processable at high line speeds in cast film equipment.
DOWLEX™ 2645G Polyethylene Resin: Designed for the production of a wide variety of industrial and consumer films, offering good toughness and tear resistance.
Uniqueness
DOWLEX™ 2047G stands out due to its exceptional tear, impact, and toughness resistance, making it particularly suitable for high-performance stretch films and hygiene applications. Its production using INSITE™ Technology ensures consistent quality and performance .
Eigenschaften
CAS-Nummer |
97703-02-1 |
|---|---|
Molekularformel |
C19H33ClN2O2 |
Molekulargewicht |
356.9 g/mol |
IUPAC-Name |
2-(diethylamino)-N-methyl-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C19H32N2O2.ClH/c1-8-21(9-2)12-18(22)20(7)17(6)13-23-19-15(4)10-14(3)11-16(19)5;/h10-11,17H,8-9,12-13H2,1-7H3;1H |
InChI-Schlüssel |
PVZBHYKLHVPXJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)N(C)C(C)COC1=C(C=C(C=C1C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






